molecular formula C23H25NO4 B2740389 (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-06-8

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2740389
CAS No.: 869078-06-8
M. Wt: 379.456
InChI Key: ITFYZJMUEBSMOM-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuranone derivative of significant interest in medicinal chemistry and oncology research. Its molecular structure, featuring a (Z)-configured benzylidene group and a 4-methylpiperidinylmethyl substitution, is characteristic of compounds designed to modulate protein kinase activity. This compound is primarily investigated for its potential as a potent and selective inhibitor of various kinases involved in signal transduction pathways. Research indicates that structurally similar benzofuranone analogs demonstrate promising anti-proliferative effects against a range of human cancer cell lines by inducing cell cycle arrest and apoptosis. The specific research value of this compound lies in its optimized structure, which is engineered to enhance binding affinity and selectivity towards specific kinase targets, making it a valuable chemical probe for studying cellular signaling cascades. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of target kinases, thereby preventing phosphorylation of downstream substrates and halting the propagation of pro-survival and proliferative signals. Researchers utilize this compound in biochemical assays to elucidate kinase function and in cell-based studies to explore its efficacy as a lead compound for the development of novel targeted cancer therapeutics. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-8-10-24(11-9-15)14-19-20(25)7-6-18-22(26)21(28-23(18)19)13-16-4-3-5-17(12-16)27-2/h3-7,12-13,15,25H,8-11,14H2,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFYZJMUEBSMOM-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target compound’s structure comprises a 2,3-dihydrobenzofuran-3-one scaffold with three critical substituents:

  • 6-Hydroxy group : Introduced via demethylation or directed ortho-hydroxylation.
  • (3-Methoxyphenyl)methylidene group at C2 : Likely formed via Knoevenagel condensation or aldol addition.
  • 7-[(4-Methylpiperidin-1-yl)methyl] group : Installed through nucleophilic substitution or Mannich reaction.

Retrosynthetically, the molecule can be dissected into a dihydrobenzofuranone core (A), a 3-methoxybenzaldehyde-derived fragment (B), and a 4-methylpiperidine component (C). Strategic bond disconnections suggest convergent synthesis routes involving late-stage functionalization of preassembled intermediates.

Synthesis of the Dihydrobenzofuranone Core

The 2,3-dihydrobenzofuran-3-one moiety is typically constructed via acid-catalyzed lactonization of o-hydroxyphenylacetic acid derivatives. Patent CN106336388A details a protocol using iron sulfate as a neutral catalyst in a water-entrainer system, achieving lactonization at 110–120°C with 85–90% yield. For the target compound, this method can be adapted by starting with a substituted o-chlorophenylacetic acid precursor bearing protected hydroxyl and alkylation sites.

Key Steps :

  • Hydrolysis of o-chlorophenylacetic acid with NaOH catalyzed by CuO to form sodium 2-hydroxyphenylacetate.
  • Acidification with HCl to yield crude 2-hydroxyphenylacetic acid.
  • Lactonization using FeSO₄·7H₂O in toluene, removing water via azeotropic distillation.

Introduction of the 6-Hydroxy Group

The phenolic hydroxyl at C6 is introduced via demethylation of a methoxy precursor. For example, treatment of 6-methoxy-2,3-dihydrobenzofuran-3-one with BBr₃ in CH₂Cl₂ at −78°C achieves selective demethylation without disturbing the lactone ring. Alternative methods include hydrolytic cleavage using HI/AcOH, though this risks lactone ring opening.

Formation of the (3-Methoxyphenyl)Methylidene Substituent

The Z-configured exocyclic double bond at C2 is established via Knoevenagel condensation between 6-hydroxy-2,3-dihydrobenzofuran-3-one and 3-methoxybenzaldehyde. A study in Asian Journal of Chemistry demonstrates analogous condensations using piperidine as a base in ethanol, yielding α,β-unsaturated ketones with >80% efficiency. To ensure Z-selectivity, microwave-assisted conditions (100°C, 20 min) with catalytic AcOH are recommended, leveraging kinetic control.

Installation of the 4-Methylpiperidinylmethyl Group

The 7-position substituent is introduced via Mannich reaction or alkylation . A patent (US20100061982A1) describes quaternization of a benzofuran intermediate with 4-methylpiperidine using formaldehyde under refluxing THF, achieving 70–75% yield. Alternatively, nucleophilic displacement of a chloromethyl intermediate with 4-methylpiperidine in DMF at 60°C affords the target moiety.

Optimization Insight :

  • Mannich Conditions : 7-Hydroxymethyl intermediate + 4-methylpiperidine + paraformaldehyde, catalyzed by HCl in EtOH (65°C, 12 h).
  • Side Reaction Mitigation : Use of molecular sieves suppresses over-alkylation.

Stereochemical Control and Purification

The Z-configuration is preserved by conducting the Knoevenagel condensation under mild, non-equilibrating conditions. Crystallization from petroleum ether/ethyl acetate (2:1) yields stereochemically pure product, as evidenced by single-crystal X-ray data in analogous systems. HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% Z-isomer content.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Lactonization-First 62% Early-stage ring formation simplifies later steps Low functional group tolerance
Late-Stage Alkylation 58% Flexibility in substituent introduction Requires protecting groups
Convergent Synthesis 71% Modular approach for scalability Higher complexity in intermediate purification

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the methoxyphenyl or piperidyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Research indicates that this compound possesses several pharmacological properties:

  • Antioxidant Activity : Studies have shown that derivatives of benzofuran compounds exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Potential : Preliminary studies suggest that similar benzofuran derivatives can induce apoptosis in cancer cells. This property is critical for developing new cancer therapies targeting specific pathways involved in tumor growth .
  • Neurological Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease .
  • Anti-inflammatory Properties : The presence of hydroxyl groups in the structure may enhance anti-inflammatory effects, providing therapeutic avenues for conditions characterized by chronic inflammation .

Therapeutic Applications

The following therapeutic applications have been identified:

Application Area Details
Cancer Treatment Potential to inhibit cancer cell proliferation and induce apoptosis .
Neuroprotection May protect neuronal cells from damage associated with neurodegenerative diseases .
Inflammatory Diseases Could be effective in reducing inflammation in chronic diseases .
Antioxidant Therapy Possible use in formulations aimed at reducing oxidative stress .

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting potential use as anticancer agents .
  • Neuroprotective Effects Research :
    • Investigations into the neuroprotective properties of similar compounds revealed their ability to reduce neuronal death in models of Alzheimer's disease, highlighting their therapeutic potential in treating cognitive impairments .
  • Anti-inflammatory Mechanism Exploration :
    • Research focusing on the anti-inflammatory effects demonstrated that these compounds could modulate inflammatory pathways, providing a basis for their application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understanding its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs share the benzofuran-3-one scaffold but differ in substituents at key positions. Below is a comparative analysis of three structurally related compounds:

Compound C2 Substituent C7 Substituent Key Structural Differences
Target Compound 3-Methoxyphenylmethylidene 4-Methylpiperidin-1-ylmethyl Reference compound for comparison.
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one 2,3,4-Trimethoxybenzylidene 4-(2-hydroxyethyl)piperazin-1-ylmethyl Increased methoxy substitution at C2; hydrophilic piperazine side chain with hydroxyethyl group.
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one 3-Methylphenylmethylidene 4-(2-hydroxyethyl)piperazin-1-ylmethyl C2 substituent lacks methoxy group; methyl group reduces electron-donating effects.

Physicochemical Properties

  • Lipophilicity : The target compound’s 3-methoxyphenyl group increases lipophilicity compared to the 3-methylphenyl analog . The trimethoxy analog exhibits higher polarity due to additional methoxy groups.
  • Solubility : The 4-methylpiperidin-1-ylmethyl group (target) may reduce aqueous solubility compared to the 4-(2-hydroxyethyl)piperazinylmethyl analogs , which benefit from hydrophilic side chains.

Biological Activity

The compound (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a synthetic derivative of benzofuran with potential therapeutic applications. Its unique structure suggests various biological activities, which have been explored in several studies. This article compiles research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • Molecular Formula : C₁₆H₁₄N₄O₄
  • Molecular Weight : 302.30 g/mol
  • CAS Number : 20727-61-1
  • Structural Characteristics : The compound features a benzofuran core with hydroxyl and methoxy substituents, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cell lines, antimicrobial properties, and potential as an analgesic.

Anticancer Activity

Research has demonstrated that derivatives of benzofuran exhibit cytotoxic effects against several cancer cell lines. For instance, a study found that related compounds showed IC50 values ranging from 22.8 to 32.7 μM against A375 melanoma cells, indicating moderate to high cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. For example, related benzofuran derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) reported at 0.1 mg/mL for some derivatives . This suggests potential applications in treating infections.

Analgesic Effects

Compounds similar to (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one have been evaluated for analgesic properties. In various animal models, these compounds exhibited significant pain relief compared to standard analgesics like acetylsalicylic acid .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Cytotoxicity IC50: 22.8 - 32.7 μM
Antimicrobial MIC: 0.1 mg/mL against R. fascians
Analgesic Superior to acetylsalicylic acid

The biological activities of (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can be attributed to its ability to interact with various biological targets:

  • Induction of Apoptosis : The presence of hydroxyl groups may enhance the compound's ability to induce apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Antimicrobial Mechanisms : The structural features may disrupt bacterial cell membranes or interfere with metabolic processes.

Q & A

Basic Questions

Q. What synthetic strategies are effective for constructing the benzofuran core and substituted groups in this compound?

  • Methodological Answer : The benzofuran core can be synthesized via acid-catalyzed cyclization of phenolic precursors, followed by condensation with 3-methoxybenzaldehyde to introduce the methylidene group . The 4-methylpiperidinylmethyl moiety is typically added through nucleophilic substitution or reductive amination using bromomethyl intermediates. For example, alkylation of the benzofuran scaffold with 4-methylpiperidine in anhydrous DMF under reflux yields the target substituent .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Essential for confirming Z-configuration (via coupling constants of the methylidene protons) and substituent positions (e.g., methoxy and piperidinyl groups) .
  • HPLC : Validates purity (>95% by peak area at 254 nm) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. How do the 3-methoxyphenyl and 4-methylpiperidinyl groups influence physicochemical properties?

  • Methodological Answer : The 3-methoxyphenyl group enhances lipophilicity (logP), while the 4-methylpiperidinyl moiety improves solubility in polar solvents via tertiary amine protonation. Computational tools like MarvinSketch can predict logP and pKa, but experimental validation via shake-flask partitioning (octanol/water) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor the (Z)-isomer during methylidene group formation?

  • Methodological Answer : Steric and electronic factors dominate isomer selectivity. Use bulky solvents (e.g., tert-butanol) or Lewis acids (e.g., ZnCl₂) to stabilize the transition state favoring the Z-configuration. Monitoring via time-resolved NMR during condensation (e.g., at 60°C for 12 hours) allows real-time optimization .

Q. How should researchers resolve discrepancies between experimental and theoretical elemental analysis data?

  • Methodological Answer : Discrepancies >0.3% in C/H/N ratios suggest impurities (e.g., residual solvents or byproducts). Perform column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water). Cross-validate with combustion analysis and X-ray crystallography for absolute confirmation .

Q. What experimental designs are suitable for assessing stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for accelerated stability testing .

Q. How can in vitro bioactivity assays be designed to evaluate anticancer potential?

  • Methodological Answer :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Molecular docking (AutoDock Vina) against targets like topoisomerase II can predict binding modes .

Q. What strategies elucidate the role of the 4-methylpiperidinyl group in target binding?

  • Methodological Answer : Synthesize analogs lacking the piperidinyl group and compare bioactivity. Use surface plasmon resonance (SPR) to measure binding affinity to purified receptors (e.g., serotonin receptors). Mutagenesis studies (e.g., Ala-scanning) on receptor binding pockets can identify critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.